molecular formula C11H9ClN4O3 B14627659 N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide CAS No. 56023-10-0

N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide

Cat. No.: B14627659
CAS No.: 56023-10-0
M. Wt: 280.67 g/mol
InChI Key: DZQDTYIRKKBAAX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

56023-10-0

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-5-nitroimidazole-1-carboxamide

InChI

InChI=1S/C11H9ClN4O3/c1-7-13-6-10(16(18)19)15(7)11(17)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,17)

InChI Key

DZQDTYIRKKBAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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